Tren-microgonotropen-b
Overview
Description
Tren-microgonotropen-b is a synthetic compound known for its ability to bind selectively to the minor groove of deoxyribonucleic acid (DNA) This compound is part of a class of molecules called microgonotropens, which are designed to interact with specific sequences of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tren-microgonotropen-b involves the assembly of a tripyrrole peptide structure. The synthetic route typically starts with the preparation of individual pyrrole units, which are then linked together through peptide bonds. The key steps include:
Formation of Pyrrole Units: The pyrrole units are synthesized through a series of reactions involving the condensation of appropriate starting materials.
Peptide Bond Formation: The pyrrole units are linked together using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Functionalization: The terminal groups of the peptide chain are functionalized to enhance the binding affinity and specificity of the compound for DNA.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch synthesis of pyrrole units and their subsequent coupling.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Tren-microgonotropen-b undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrrole units.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different binding affinities and specificities for DNA.
Scientific Research Applications
Tren-microgonotropen-b has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying DNA interactions and developing new DNA-binding molecules.
Biology: Employed in gene regulation studies to selectively inhibit transcription factor-DNA interactions.
Medicine: Investigated for its potential as a therapeutic agent in gene therapy and cancer treatment.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
Tren-microgonotropen-b exerts its effects by binding to the minor groove of DNA. The compound’s tripyrrole structure allows it to fit snugly into the groove, forming hydrogen bonds and van der Waals interactions with the DNA bases. This binding can inhibit the interaction of transcription factors with DNA, thereby regulating gene expression. The molecular targets include specific sequences of DNA, and the pathways involved are related to gene transcription and regulation.
Comparison with Similar Compounds
Similar Compounds
- Dien-microgonotropen-a
- Dien-microgonotropen-c
- Distamycin
Uniqueness
Tren-microgonotropen-b is unique due to its specific binding affinity for the minor groove of DNA and its ability to inhibit transcription factor-DNA interactions more effectively than other similar compounds. Its tripyrrole structure and functionalization enhance its binding specificity and potency, making it a valuable tool in molecular biology research.
Properties
IUPAC Name |
4-acetamido-N-[1-[4-[2-[bis(2-aminoethyl)amino]ethylamino]butyl]-5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]pyrrol-3-yl]-1-methylpyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N12O4/c1-25(47)39-26-19-30(44(5)22-26)33(49)41-28-21-31(46(24-28)15-7-6-11-37-13-18-45(16-9-35)17-10-36)34(50)40-27-20-29(43(4)23-27)32(48)38-12-8-14-42(2)3/h19-24,37H,6-18,35-36H2,1-5H3,(H,38,48)(H,39,47)(H,40,50)(H,41,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLATTCLNFOKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCNCCN(CCN)CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165802 | |
Record name | Tren-microgonotropen-b | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155056-06-7 | |
Record name | Tren-microgonotropen-b | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155056067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tren-microgonotropen-b | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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